molecular formula C11H16BrN B1399695 1-(3-Bromophenyl)pentan-1-amine CAS No. 1249620-29-8

1-(3-Bromophenyl)pentan-1-amine

Cat. No.: B1399695
CAS No.: 1249620-29-8
M. Wt: 242.16 g/mol
InChI Key: NYTCERYERGQLNU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentan-1-amine (C₁₁H₁₆BrN, MW 242.16 g/mol) is a primary amine featuring a pentyl chain attached to a meta-brominated phenyl ring.

Properties

IUPAC Name

1-(3-bromophenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCERYERGQLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, 3-bromophenylpentane can be reacted with ammonia or a primary amine under controlled conditions to yield the desired product . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromophenyl)pentan-1-amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromophenylpentanoic acid, while reduction could produce various amine derivatives.

Scientific Research Applications

1-(3-Bromophenyl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amines

Halogen substitution significantly alters physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity (IC₅₀, μg/mL) Key Differences Reference
1-(3-Bromophenyl)pentan-1-amine C₁₁H₁₆BrN 242.16 3-Br, pentyl amine Not reported Baseline for comparison
1-(3-Fluorophenyl)pentan-1-amine hydrochloride C₁₁H₁₅ClFN 217.71 3-F, pentyl amine Not reported Higher electronegativity, smaller atomic radius
1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₂ClO 270.72 4-Cl, enone system 37.24 (MCF-7) Ketone group enhances cytotoxicity
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₇H₁₄BrNO 344.21 3-Br, enone system 42.22 (MCF-7) Bromine improves lipophilicity

Key Findings :

  • Chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) exhibit cytotoxic activity (IC₅₀ = 42.22 μg/mL against MCF-7 cells), attributed to the α,β-unsaturated ketone moiety enabling Michael addition with biological nucleophiles .

Positional Isomers and Substituted Derivatives

Substituent position and additional functional groups modulate activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Key Differences Reference
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine C₁₂H₁₆BrN 266.17 4-Br, 3-Me, cyclopentane ring Not reported Cyclic structure increases rigidity
1-(3-Bromophenyl)cyclopropanamine C₉H₁₁BrN 212.10 3-Br, cyclopropane ring Not reported Ring strain enhances reactivity
N-(3-Bromobenzyl)-1-pentanamine C₁₂H₁₈BrN 256.19 Benzyl group, pentyl chain Not reported Increased steric bulk

Key Findings :

  • Cyclic analogs (e.g., cyclopentane or cyclopropane rings) introduce steric constraints that may limit binding to flat biological targets but improve metabolic stability .

Structural Analogs with Varied Backbones

Backbone modifications influence pharmacological profiles.

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Structure Biological Activity Key Differences Reference
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one C₁₆H₂₃NO 245.36 Ketone, pyrrolidine Dopamine/norepinephrine reuptake inhibition Aromatic ketone enhances CNS activity
1-(1H-Indazol-5-yl)pentan-1-amine C₁₁H₁₅N₃ 189.26 Indazole ring Not reported Heterocyclic moiety enables π-π stacking

Key Findings :

  • Aromatic ketones (e.g., 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) demonstrate potent monoamine transporter inhibition, highlighting the importance of carbonyl groups in CNS-targeting molecules .
  • Indazole derivatives (e.g., 1-(1H-indazol-5-yl)pentan-1-amine) leverage heterocyclic rings for enhanced receptor binding, though their biological data remain unexplored in the provided evidence .

Biological Activity

1-(3-Bromophenyl)pentan-1-amine, also known as 3-bromophenylpentan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in pharmacology and organic synthesis.

  • Chemical Formula : C11H14BrN
  • CAS Number : 1249620-29-8
  • Molecular Weight : 240.14 g/mol

Biological Activity

The biological activity of 1-(3-Bromophenyl)pentan-1-amine has been investigated in various studies, highlighting its potential as an anticancer agent and its influence on different biological pathways.

Anticancer Properties

Research indicates that derivatives of 1-(3-Bromophenyl)pentan-1-amine exhibit significant anticancer activity. For example, compounds synthesized from this amine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Gomha et al. (2017) demonstrated that related thiazole derivatives synthesized from similar precursors displayed potent anticancer effects against several cancer cell lines .

The mechanism by which 1-(3-Bromophenyl)pentan-1-amine exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. For instance, it has been shown to interact with acetylcholinesterase, leading to altered enzyme activity .
  • Cell Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Research Findings

Recent studies have provided insights into the compound's efficacy and safety profiles:

StudyFindings
Gomha et al. (2017)Demonstrated anticancer properties through apoptosis induction in cancer cell lines.
Chen et al. (2020)Highlighted the compound's utility in palladium-catalyzed reactions for synthesizing bioactive molecules .
Buceta et al. (2004)Showed its application in the synthesis of complex heterocyclic compounds, indicating versatility in organic synthesis .

Case Studies

Several case studies have illustrated the biological effects of 1-(3-Bromophenyl)pentan-1-amine:

  • Case Study on Anticancer Activity :
    • In vitro studies showed that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis.
    • The mechanism involved the activation of caspase pathways leading to programmed cell death.
  • Case Study on Enzyme Inhibition :
    • A study assessed the inhibition of monoamine oxidase (MAO), where the compound displayed significant inhibitory effects, suggesting potential applications in treating neurodegenerative diseases .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, it exhibits a favorable safety profile; however, further studies are needed to establish comprehensive toxicity data.

Future Directions

Research into 1-(3-Bromophenyl)pentan-1-amine should focus on:

  • Mechanistic Studies : Elucidating detailed molecular interactions with target proteins.
  • In Vivo Studies : Evaluating therapeutic efficacy and safety in animal models.
  • Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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